Fmoc-N-Me-D-His(Boc)-OH
Description
The Strategic Importance of Non-Canonical Amino Acids in Peptide Science
While the 20 proteinogenic amino acids form the fundamental basis of life, scientists are increasingly turning to non-canonical amino acids (ncAAs) to design peptides with improved characteristics. nih.govacs.org These unique building blocks, not directly encoded by the genetic code, offer a way to overcome some of the inherent limitations of natural peptides, such as poor stability and limited bioavailability. nih.govresearchgate.net The incorporation of ncAAs can lead to peptides with enhanced resistance to enzymatic degradation, specific secondary structures, and improved biological functions. nih.govresearchgate.net This has opened up new avenues in drug discovery and materials science, where peptides designed with ncAAs are being explored for a wide range of applications. nih.goveurpepsoc.com
Evolution of Protection Group Chemistry in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide chemistry, relies heavily on the use of protecting groups to control the stepwise assembly of amino acids into a peptide chain. iris-biotech.depeptide.com These protecting groups temporarily block reactive functional groups on the amino acids, preventing unwanted side reactions during the synthesis process. iris-biotech.de The evolution of protecting group strategies has been crucial for the synthesis of longer and more complex peptides with high purity.
A significant breakthrough in SPPS was the development of orthogonal protection strategies, which involve the use of two or more protecting groups that can be removed under different chemical conditions. fiveable.menih.gov This allows for the selective deprotection of one functional group while others remain protected, providing precise control over the synthesis. fiveable.me
The most widely used orthogonal system is the Fmoc/Boc strategy. iris-biotech.deamericanpeptidesociety.org In this paradigm:
The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of the amino acid. It is base-labile, meaning it can be removed with a mild base, typically piperidine. americanpeptidesociety.orglifetein.com
The Boc (tert-butyloxycarbonyl) group is often used to protect reactive side chains of amino acids. It is acid-labile and is removed with a strong acid, such as trifluoroacetic acid (TFA), usually at the final step of the synthesis. peptide.comamericanpeptidesociety.org
This orthogonality ensures that the side-chain protecting groups remain intact during the iterative removal of the N-terminal Fmoc group in each coupling cycle. peptide.com The Fmoc/tBu strategy, a variation of this, is particularly popular in automated peptide synthesis due to its mild deprotection conditions for the Fmoc group. iris-biotech.delifetein.com
N-Methylation as a Design Element in Peptide Engineering
N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a powerful tool in peptide design. formulationbio.comnih.gov This seemingly simple modification can have profound effects on the peptide's properties. By replacing the amide proton with a methyl group, N-methylation can:
Increase proteolytic stability: The methylated amide bond is often more resistant to cleavage by proteases, leading to a longer half-life in biological systems. researchgate.netresearchgate.net
Enhance membrane permeability and oral bioavailability: The removal of a hydrogen bond donor can improve a peptide's ability to cross cell membranes. nih.govresearchgate.net
Modulate conformation: N-methylation restricts the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure and potentially higher receptor binding affinity and selectivity. nih.govresearchgate.net
The strategic incorporation of N-methylated amino acids is a key strategy for improving the drug-like properties of peptide-based therapeutics. nih.govresearchgate.net
The Compound in Focus: Fmoc-N-Me-D-His(Boc)-OH
This compound is a highly specialized amino acid derivative that embodies the principles of advanced peptide design. Its structure integrates several key features:
Fmoc Group: Provides the essential, base-labile protection for the α-amino group, making it compatible with the standard Fmoc-based SPPS workflow.
N-Methyl Group: Introduces the benefits of N-methylation, enhancing the resulting peptide's stability and conformational properties.
D-Configuration: The use of a D-amino acid, the non-natural mirror image of the standard L-histidine, further increases resistance to enzymatic degradation.
Boc Group: Protects the imidazole (B134444) side chain of histidine, preventing side reactions. Histidine is particularly susceptible to side reactions and racemization during synthesis, making effective side-chain protection crucial. cem.com
| Feature | Description | Role in Peptide Synthesis |
| Fmoc Group | 9-fluorenylmethyloxycarbonyl | Base-labile protecting group for the α-amino group. |
| N-Methyl Group | A methyl group attached to the backbone amide nitrogen. | Enhances proteolytic stability and modulates conformation. |
| D-Configuration | The D-enantiomer of histidine. | Increases resistance to enzymatic degradation. |
| Boc Group | tert-butyloxycarbonyl | Acid-labile protecting group for the imidazole side chain of histidine. |
The combination of these elements in a single building block allows for the precise and efficient incorporation of a stabilized, conformationally constrained D-histidine residue into a peptide sequence. This makes this compound a valuable tool for the synthesis of novel peptides with tailored biological activities and improved pharmacokinetic profiles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H29N3O6 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C27H29N3O6/c1-27(2,3)36-26(34)30-14-17(28-16-30)13-23(24(31)32)29(4)25(33)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,14,16,22-23H,13,15H2,1-4H3,(H,31,32)/t23-/m1/s1 |
InChI Key |
PKVVXHCOKMCMHU-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Fmoc N Me D His Boc Oh: Molecular Design, Synthesis, and Stereochemical Control
Molecular Architecture and Stereochemical Features of Fmoc-N-Me-D-His(Boc)-OH
The structure of this compound is a testament to sophisticated chemical design, where each component serves a distinct purpose in peptide synthesis. The core of the molecule is a histidine amino acid, but with several critical modifications that expand its utility beyond that of its natural counterpart.
| Property | Value | Source |
|---|---|---|
| CAS Number | 2044710-02-1 | wuxiapptec.com |
| Molecular Formula | C27H29N3O6 | vulcanchem.com |
| Molecular Weight | 491.54 g/mol | wuxiapptec.comvulcanchem.com |
| Purity | >95% | wuxiapptec.com |
Significance of D-Chirality in Histidine Derivatives for Peptide Conformational Space
The incorporation of D-amino acids, such as the D-histidine core of this compound, is a powerful strategy to modulate the three-dimensional structure of peptides. rsc.org Unlike the naturally occurring L-amino acids, the introduction of a D-enantiomer can induce significant alterations in the peptide's secondary structure, such as promoting the formation of specific turns or disrupting helical arrangements. rsc.orgnih.gov This altered conformation can lead to peptides with increased resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. nih.govbiopharmaspec.com This enhanced stability is a crucial attribute for the development of peptide-based therapeutics with longer biological half-lives. nih.gov Furthermore, the specific spatial arrangement resulting from D-amino acid incorporation can influence the peptide's binding affinity and selectivity for its biological target. nih.gov The use of D-amino acids is a valuable tool in drug design and the creation of peptide mimetics with improved pharmacological profiles. nih.govbiopharmaspec.com
The Role of Nα-Methylation in Peptide Backbone Modification
Nα-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, introduces profound changes to the peptide's properties. researchgate.net This modification enhances the lipophilicity of the peptide, which can improve its ability to cross cell membranes. acs.orgscielo.org.mx A key consequence of Nα-methylation is the restriction of the conformational flexibility of the peptide backbone by eliminating the hydrogen bond donor capability of the amide nitrogen. researchgate.net This constraint can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and specificity. researchgate.net Moreover, Nα-methylation provides steric hindrance that can protect the adjacent peptide bonds from proteolytic cleavage, further contributing to the metabolic stability of the peptide. scielo.org.mx The strategic placement of N-methylated amino acids is a widely used tactic in medicinal chemistry to enhance the drug-like properties of peptides. researchgate.netscielo.org.mx
Orthogonal Protection of Nα-Amino and Imidazole (B134444) (Nim) Functions
The successful synthesis of complex peptides relies on the use of protecting groups that can be removed under different conditions, a concept known as orthogonality. researchgate.net In this compound, the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the imidazole nitrogen of the histidine side chain is protected by the acid-labile tert-butoxycarbonyl (Boc) group. chemimpex.com This orthogonal protection scheme is fundamental to modern solid-phase peptide synthesis (SPPS). total-synthesis.com The Fmoc group is stable to the acidic conditions used to cleave the Boc group, and conversely, the Boc group is stable to the basic conditions (typically piperidine) used to remove the Fmoc group during the stepwise elongation of the peptide chain. total-synthesis.comrsc.org This allows for the selective deprotection of the α-amino group for subsequent amino acid coupling without affecting the side-chain protection, thereby preventing unwanted side reactions and ensuring the integrity of the final peptide. chemimpex.comnih.gov
Advanced Synthetic Methodologies for this compound
The synthesis of highly modified amino acids like this compound requires specialized chemical strategies. Both solution-phase and solid-phase approaches have been developed to facilitate the preparation and incorporation of such complex building blocks into peptide chains.
Solution-Phase Synthetic Routes to N-Methylated D-Histidine Derivatives
Solution-phase synthesis offers a versatile platform for the preparation of N-methylated amino acids. researchgate.net Various methods have been developed for the N-methylation of amino acids in solution, often involving multiple steps of protection, methylation, and deprotection. acs.org One common strategy involves the protection of the α-amino group, followed by methylation of the resulting secondary amine. researchgate.net The synthesis of N-methylated peptides in solution can be challenging due to the steric hindrance caused by the N-methyl group, which can impede coupling reactions. scielo.org.mx To overcome this, highly efficient coupling reagents such as HATU have been employed to facilitate amide bond formation. scielo.org.mx While solution-phase synthesis can be labor-intensive, it allows for large-scale production and purification of the desired N-methylated amino acid derivative before its use in peptide synthesis. scielo.org.mxekb.eg
Solid-Phase Approaches for the Introduction of N-Methylated Amino Acids
Solid-phase peptide synthesis (SPPS) provides a more streamlined approach for the incorporation of N-methylated amino acids into a growing peptide chain. acs.org One method involves the synthesis of the pre-formed Fmoc-N-methylated amino acid, which is then coupled to the resin-bound peptide using specialized coupling reagents that can overcome the steric hindrance, such as PyAOP or PyBOP/HOAt. peptide.comnih.gov Alternatively, on-resin N-methylation can be performed. acs.org This typically involves a three-step procedure of sulfonylation of the N-terminal amine, methylation, and subsequent desulfonylation, all performed while the peptide is attached to the solid support. acs.org Although SPPS of N-methyl-rich peptides can be challenging, with potential side reactions such as diketopiperazine formation, it offers a rapid and efficient way to synthesize peptides containing these modifications. acs.orgnih.gov The choice of coupling reagents and reaction conditions is critical to ensure high coupling yields and minimize side reactions. peptide.com
Application of 2-Chlorotrityl Chloride (2-CTC) Resin in Fmoc-N-Me-AA-OH Synthesis
The synthesis of Fmoc-N-methylated amino acids (Fmoc-N-Me-AA-OH) can be efficiently carried out using a solid-phase approach with 2-chlorotrityl chloride (2-CTC) resin. mdpi.comdntb.gov.ua This method utilizes the 2-CTC resin as a temporary protecting group for the carboxylic acid, offering a practical alternative to often expensive commercially available Fmoc-N-Me-AA-OH. mdpi.comdntb.gov.ua The high sensitivity of the 2-CTC resin to moisture, which can lead to reduced resin loading and lower synthesis yields, necessitates an activation step, commonly performed with thionyl chloride (SOCl2), prior to peptide assembly. researchgate.net
The general procedure involves the initial attachment of the Fmoc-amino acid to the activated 2-CTC resin. researchgate.net Following this, the Fmoc group is removed, and the exposed α-amino group is subsequently protected with an o-nitrobenzenesulfonyl (o-NBS) group. mdpi.comresearchgate.net The strong electron-withdrawing nature of the o-NBS group acidifies the N-H proton, facilitating the subsequent N-methylation step. mdpi.com After methylation, the o-NBS group is removed, and the amino group is reprotected with the Fmoc group to yield the desired Fmoc-N-Me-AA-OH.
Recent studies have focused on optimizing the activation of the 2-CTC resin to enhance efficiency. researchgate.net By adjusting the concentration of thionyl chloride and the activation time, varying degrees of resin activation can be achieved. For instance, using a 2% SOCl2 solution in anhydrous dichloromethane (B109758) can result in approximately 44% resin activation, which is suitable for synthesizing longer peptides. researchgate.net Conversely, a 25% SOCl2 solution can achieve up to 80% activation in just five minutes. researchgate.net
Comparative Evaluation of Alkylation Reagents (e.g., dimethyl sulfate (B86663), methyl iodide) for N-Methylation
The critical N-methylation step in the synthesis of this compound can be accomplished using various alkylating agents, with dimethyl sulfate and methyl iodide being two common choices. mdpi.comresearchgate.net The selection of the appropriate reagent is crucial as it can influence the reaction's efficiency and the purity of the final product.
In the context of the solid-phase synthesis of Fmoc-N-Me-AA-OH on 2-CTC resin, both dimethyl sulfate and methyl iodide have been successfully employed in the Biron-Kessler method. mdpi.comdntb.gov.ua This method involves the N-methylation of the o-NBS protected amino acid. mdpi.com Studies have shown that both reagents can lead to high yields and purity of the desired N-methylated product. mdpi.comresearchgate.net
However, the reactivity and handling of these reagents differ. Dimethyl sulfate is a potent and efficient methylating agent. researchgate.net In some instances, initial attempts at N-methylation using the less reactive methyl iodide have been unsuccessful, while subsequent use of dimethyl sulfate with a strong base like sodium hydride yielded the desired product in good yields. researchgate.net It is worth noting that while effective, dimethyl sulfate is also highly toxic and requires careful handling.
The choice between these reagents can also be influenced by the specific amino acid derivative being synthesized. For example, in the synthesis of certain non-natural amino acids, dimethyl sulfate with sodium hydride proved to be an effective combination for N-methylation. researchgate.net The reaction's success is often dependent on the base used in conjunction with the alkylating agent. The use of sodium hydride can generate highly reactive dry sodium hydroxide (B78521) in the presence of a catalytic amount of water, leading to significantly faster reaction rates compared to using powdered sodium hydroxide. researchgate.net
| Alkylation Reagent | Key Characteristics | Commonly Used Base | Noteworthy Considerations |
|---|---|---|---|
| Dimethyl sulfate | Potent and efficient methylating agent. | Sodium hydride (NaH) | Highly toxic, requires careful handling. Can be more effective than methyl iodide in certain syntheses. |
| Methyl iodide | Commonly used methylating agent. | Various bases depending on the specific reaction. | May be less reactive than dimethyl sulfate in some cases, potentially leading to unsuccessful reactions. |
Strategies for Minimizing Racemization during the Synthesis of Histidine Derivatives
Histidine is particularly susceptible to racemization during peptide synthesis, which can compromise the stereochemical integrity of the final peptide. nih.govpeptide.com Several strategies have been developed to minimize this side reaction, especially during the coupling steps in solid-phase peptide synthesis (SPPS).
One effective approach is the protection of the imidazole nitrogen of the histidine side chain. peptide.comacs.org Protecting groups such as the p-methoxybenzyloxymethyl (PMBOM) group on the π-nitrogen atom have been shown to effectively suppress racemization. acs.org More recently, N(π)-2-naphthylmethoxymethyl (NAPOM)-protected histidine derivatives have been developed as a scalable and stable alternative that also effectively suppresses racemization in both Boc- and Fmoc-based peptide synthesis. acs.org
The choice of coupling reagents and conditions also plays a significant role. The use of certain coupling reagents, like DEPBT in combination with DIEA, has been reported to be effective in minimizing racemization while remaining economical. researchgate.net Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can also suppress racemization. peptide.com
Furthermore, reaction conditions, such as temperature, can be optimized to limit racemization. In microwave-enhanced Fmoc SPPS, lowering the coupling temperature from 80°C to 50°C has been shown to reduce the racemization of histidine. nih.govresearchgate.net Alternatively, the coupling of histidine can be performed at a conventional temperature while the rest of the peptide is synthesized using microwave assistance. nih.gov
| Strategy | Description | Examples |
|---|---|---|
| Side-Chain Protection | Protecting the imidazole nitrogen of the histidine side chain to reduce its susceptibility to racemization. | p-methoxybenzyloxymethyl (PMBOM) group, 2-naphthylmethoxymethyl (NAPOM) group. acs.org |
| Optimized Coupling Reagents | Utilizing specific coupling reagents and additives known to minimize racemization. | DEPBT/DIEA, addition of HOBt. peptide.comresearchgate.net |
| Temperature Control | Lowering the reaction temperature during the coupling step. | Reducing microwave coupling temperature from 80°C to 50°C. nih.govresearchgate.net |
Analytical Validation of this compound for Purity and Enantiomeric Integrity
Ensuring the purity and, critically, the enantiomeric integrity of this compound is paramount for its successful application in peptide synthesis. iris-biotech.de The presence of impurities, particularly the incorrect enantiomer, can significantly impact the final peptide's structure and function. rsc.org A combination of analytical techniques is employed to validate the quality of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the chemical purity of Fmoc-protected amino acids. iris-biotech.de Typically, a purity of greater than 95% is expected for research-grade materials. wuxiapptec.com
To determine the enantiomeric purity, or enantiomeric excess (ee), chiral HPLC is the method of choice. iris-biotech.dephenomenex.com This technique can achieve the high level of precision required, often demanding an enantiomeric purity of >99.0% or even ≥99.8% ee. phenomenex.com Chiral HPLC methods have been developed using polysaccharide-based chiral stationary phases (CSPs) for the separation of Nα-Fmoc amino acid derivatives. rsc.orgphenomenex.com For instance, CHIRALPAK IC has demonstrated good selectivity and resolution for various natural and unnatural Nα-Fmoc amino acid derivatives. rsc.org The mobile phase composition, particularly the use of acetonitrile (B52724) as an organic modifier and trifluoroacetic acid as an acidic additive, is crucial for successful chiral separation. phenomenex.com
In addition to HPLC, other analytical methods are used to confirm the identity and structure of the compound. Mass spectrometry (MS) is used to verify the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
| Analytical Technique | Parameter Assessed | Key Details |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Typically aims for >95% purity. wuxiapptec.com |
| Chiral HPLC | Enantiomeric Purity (enantiomeric excess) | Utilizes chiral stationary phases (e.g., polysaccharide-based CSPs) to separate enantiomers. rsc.orgphenomenex.comphenomenex.com Aims for >99.0% ee. phenomenex.com |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Confirms the identity of the synthesized compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed information about the molecular structure. |
Academic Research Applications of Fmoc N Me D His Boc Oh in Peptide Science and Chemical Biology
Strategic Integration into Modern Solid-Phase Peptide Synthesis Protocols
The use of Fmoc-N-Me-D-His(Boc)-OH in solid-phase peptide synthesis (SPPS) requires specialized considerations to overcome the inherent challenges associated with N-methylated amino acids. The steric hindrance imposed by the N-methyl group complicates the amide bond formation, necessitating the optimization of coupling protocols to ensure efficient and successful peptide synthesis.
The primary challenge in incorporating this compound is the steric hindrance from the N-methyl group, which slows down the coupling reaction. This often leads to low yields and incomplete reactions if standard coupling conditions are used. To address this, various high-efficiency coupling reagents and optimized protocols have been developed. Reagents based on phosphonium (B103445) salts, such as PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and aminium/uronium salts, like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), have proven particularly effective. HATU, in particular, is noted for reacting faster and causing less epimerization during coupling.
The choice of the side-chain protecting group on the histidine is also crucial for minimizing side reactions, especially racemization. The Boc group on the imidazole (B134444) nitrogen of this compound offers an advantage over the more common trityl (Trt) group. The electron-withdrawing nature of the Boc group's urethane (B1682113) moiety reduces the basicity of the imidazole π-electrons, thereby lowering the risk of epimerization, even at elevated temperatures used in microwave-assisted SPPS.
Below is a table summarizing common coupling reagents used for sterically hindered N-methylated amino acids.
| Coupling Reagent | Type | Key Advantages for N-Methylated Residues |
| HATU | Aminium/Uronium Salt | Reacts quickly with less epimerization; highly effective for N-methyl amino acid coupling. |
| PyAOP | Phosphonium Salt | Especially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids. |
| PyBOP/HOAt | Phosphonium Salt | Considered one of the most promising reagent combinations for difficult couplings involving N-methylated residues. |
| DIC/Oxyma | Carbodiimide/Additive | A strong, low-racemization coupling method. |
| DEPBT | Phosphonium Salt | Mediates amide bond formation with remarkable resistance to racemization, making it a reagent of choice for histidine derivatives. |
This table provides an interactive summary of coupling reagents suitable for incorporating this compound.
The incorporation of an N-methylated residue like this compound affects not only its own coupling but also the subsequent elongation of the peptide chain. The steric hindrance that makes the initial coupling difficult also poses a challenge for the acylation of the N-methylated amine. This can result in lower yields for the following coupling step, potentially leading to the accumulation of deletion sequences where an amino acid is missing. To mitigate this, researchers often employ strategies such as double or triple coupling cycles to drive the reaction to completion.
Advanced Peptide Engineering and Structure-Activity Relationship Studies
This compound is a powerful tool for advanced peptide engineering, enabling researchers to fine-tune the biological and pharmacological properties of peptides. By introducing N-methylation at a specific position, scientists can conduct detailed structure-activity relationship (SAR) studies, which explore how modifications to a molecule's chemical structure affect its biological function.
One of the most significant benefits of incorporating N-methylated amino acids is the dramatic improvement in the metabolic stability of the resulting peptide. Peptides are often limited as therapeutic agents due to their rapid degradation by proteolytic enzymes in the body, leading to a short in-vivo half-life. The N-methyl group acts as a shield for the adjacent peptide bond, sterically hindering the approach of proteases that would normally cleave the amide linkage. This modification confers high stability against enzymatic degradation, prolonging the peptide's circulation time and bioavailability.
The introduction of an N-methyl group can profoundly modulate a peptide's interaction with its target receptor. By constraining the peptide's conformation, N-methylation can pre-organize the molecule into a shape that fits more precisely into the receptor's binding pocket, thereby enhancing binding affinity. Additionally, the N-methyl group removes a hydrogen bond donor at the amide nitrogen, which can either be beneficial or detrimental to binding, depending on the specific interactions required at the receptor site. This modification can be used to improve the selectivity of a peptide for a specific receptor subtype. For instance, multiple N-methylations of a cyclic hexapeptide were shown to increase its selectivity toward different integrin subtypes. This fine-tuning of binding properties can convert a receptor agonist into an antagonist or create peptides with significantly enhanced activity.
Impact on Peptide Permeability and Interaction with Hydrophobic Targets
The incorporation of N-methylated amino acids, such as this compound, into peptide sequences can significantly influence their physicochemical properties, leading to improved cell permeability and enhanced interactions with hydrophobic targets. nih.gov N-methylation of the peptide backbone reduces the number of hydrogen bond donors, which can decrease the desolvation penalty associated with crossing the lipid bilayer of cell membranes. nih.gov This modification can also induce a more rigid peptide conformation, which may favor a membrane-permeable state. nbinno.com
Research has shown that N-methylation can have a site-specific impact on the permeability of cyclic peptides. nih.gov The strategic placement of an N-methyl group can connect or expand hydrophobic patches on the peptide's surface, which has been correlated with increased membrane permeability. researchgate.net This enhanced hydrophobicity can also facilitate stronger interactions with nonpolar, hydrophobic targets, which is often a desirable characteristic for modulating intracellular protein-protein interactions. nih.gov
| Modification Strategy | Effect on Permeability | Mechanism | Reference |
|---|---|---|---|
| Backbone N-methylation | Increased | Reduces hydrogen bond donors, promotes favorable conformations for membrane crossing. | nih.gov |
| Site-specific N-methylation | Variable | Connects or expands hydrophobic surface patches, influencing interaction with lipid bilayers. | researchgate.net |
Development of Peptidomimetics and Combinatorial Peptide Libraries
This compound is a key component in the synthesis of peptidomimetics and the generation of combinatorial peptide libraries, which are powerful tools for drug discovery and optimization.
The use of modified amino acids like this compound is instrumental in creating substrate peptidomimetic inhibitors. researchgate.net These molecules mimic the natural substrate of an enzyme but are resistant to enzymatic cleavage, allowing them to act as competitive inhibitors. For example, Fmoc-protected amino acids with zinc-binding groups have been incorporated into peptides to create potent inhibitors of histone deacetylases (HDACs). nih.govacs.org The ability to readily incorporate such modified residues using standard solid-phase peptide synthesis (SPPS) facilitates the rapid development of targeted inhibitors. researchgate.netacs.org
The compatibility of this compound with automated SPPS enables the high-throughput generation of diverse peptide libraries. researchgate.net These libraries can be screened to identify peptides with specific biological activities. eurogentec.com Modern peptide synthesis platforms can produce thousands of peptides per month, allowing for extensive screening for lead compounds in drug discovery. genscript.comcem.com The use of modified amino acids in these libraries expands the chemical space that can be explored, increasing the probability of finding potent and selective therapeutic candidates.
| Library Type | Application | Advantage of Using Modified Amino Acids | Reference |
|---|---|---|---|
| Overlapping Peptide Library | Epitope mapping, identifying key protein regions. | Introduces conformational constraints and proteolytic resistance. | eurogentec.com |
| Alanine Scanning Library | Identifying critical residues for function. | N-methylation provides insights into backbone contributions. | eurogentec.com |
| Positional Scanning Library | Sequence optimization. | Allows for fine-tuning of activity and properties. | eurogentec.com |
A significant challenge in peptide drug development is their typically low oral bioavailability. nih.govsemanticscholar.org N-methylation is a well-established strategy to overcome this limitation. nih.gov By modifying the peptide backbone, N-methylation can improve metabolic stability against proteases and enhance intestinal permeability. nbinno.comsemanticscholar.org The incorporation of this compound allows for the rational design of peptides with improved pharmacokinetic profiles, making them more suitable as drug candidates. nih.gov
Exploration in Fundamental Chemical Biology Investigations
Beyond therapeutic applications, this compound serves as a valuable tool for fundamental research in chemical biology, particularly in the study of protein engineering and interactions.
The introduction of modified amino acids into proteins allows researchers to probe the relationship between structure and function. nih.gov By systematically replacing natural amino acids with synthetic counterparts like N-methylated histidine, scientists can study the effects on protein folding, stability, and biological activity. researchgate.net This approach provides insights into the specific roles of individual residues and their backbone conformations in mediating protein-protein interactions. nih.gov The use of this compound in peptide synthesis facilitates the creation of tailored molecular probes to investigate these fundamental biological processes. acs.org
Modulation of Cellular Signaling Pathways and Metabolic Processes
While direct studies detailing the use of this compound for the explicit modulation of cellular signaling and metabolism are not prevalent, its application can be inferred from the known biological roles of N-methylated amino acids and D-amino acids in bioactive peptides. The incorporation of this building block allows for the synthesis of peptide analogs with enhanced stability and unique conformational properties, making them valuable tools for studying and potentially influencing cellular pathways.
N-methylation of amino acids in a peptide backbone is a known strategy to increase resistance to enzymatic degradation and improve cell permeability. This modification can also impact the peptide's conformation, which in turn can alter its binding affinity and efficacy towards biological targets such as receptors and enzymes involved in signaling cascades. For instance, histidine-containing dipeptides like carnosine (β-alanyl-L-histidine) and its methylated form, anserine (B1665513) (β-alanyl-3-methyl-L-histidine), are known to play roles in detoxifying reactive carbonyl species, which are implicated in the progression of metabolic syndrome. Synthetic peptides incorporating N-methyl-D-histidine could be designed to mimic or inhibit the action of such endogenous peptides, thereby providing a means to study their metabolic roles.
The D-configuration of the histidine residue further enhances the peptide's resistance to proteolysis, prolonging its half-life in biological systems. This is a critical attribute for peptides designed to act as long-lasting modulators of metabolic or signaling pathways. Researchers can utilize this compound to systematically replace L-histidine residues in known bioactive peptides to investigate the effects of stereochemistry and N-methylation on their activity.
| Feature of this compound | Conferred Property to Synthetic Peptides | Potential Application in Cellular Studies |
| N-α-methylation | Increased enzymatic stability, altered conformation, improved cell permeability | Probing receptor-ligand interactions, developing enzyme inhibitors with longer half-lives |
| D-amino acid configuration | Enhanced resistance to proteolysis | Creating long-acting peptide modulators of signaling pathways |
| Histidine side chain | pH-responsiveness, metal chelation | Designing peptides that are active under specific physiological pH conditions or that can sequester metal ions involved in signaling |
Impact on Epigenetic Regulation through Histone Methylation Studies
A burgeoning area of research where this compound is poised to make a significant impact is in the study of epigenetics, specifically histone methylation. Histone post-translational modifications (PTMs) are crucial for regulating gene expression, and methylation of lysine (B10760008) and arginine residues is a well-established epigenetic mark. More recently, histidine methylation has been identified as a new type of histone modification, opening up new avenues of investigation into the "histone code".
The discovery of Nτ-methylhistidine in both core and linker histones, particularly at sites like His-82 in histone H2A and His-39 in histone H3, has highlighted a previously unknown layer of epigenetic regulation. To understand the functional consequences of this modification and to identify the enzymes responsible for its addition and removal (the "writers" and "erasers"), researchers rely on synthetic peptide substrates that mimic the histone tails.
This compound is an ideal reagent for the synthesis of such probes. By incorporating N-methyl-D-histidine into synthetic histone tail peptides, researchers can create stable analogs to:
Investigate the substrate specificity of histone methyltransferases and demethylases. The D-configuration can help in understanding the stereochemical requirements of these enzymes.
Develop inhibitors or probes for enzymes involved in histidine methylation. Peptides containing this modified amino acid can act as competitive inhibitors or be further functionalized with reporter tags.
Study the "reading" of this epigenetic mark. Synthetic peptides with N-methyl-D-histidine can be used in binding assays to identify effector proteins that recognize this specific modification.
The use of this compound allows for the precise placement of the N-methyl-D-histidine residue within the peptide sequence, which is critical for accurately mimicking the modified histone tail.
| Histone Modification Site | Histone Protein | Potential Role of Synthetic Peptide with N-Me-D-His |
| His-39 | H3 | Substrate for identifying and characterizing H3H39 methyltransferases |
| His-82 | H2A | Probe for studying the recognition of H2AH82 methylation by effector proteins |
Applications in Biomaterials Science and Supramolecular Nanostructure Fabrication
The unique properties of the histidine side chain, combined with the structural constraints imposed by N-methylation and D-stereochemistry, make this compound a valuable component in the design of advanced biomaterials and supramolecular nanostructures. Histidine residues are known to be key modulators of peptide self-assembly due to the pH-responsive nature of the imidazole ring and its ability to coordinate with metal ions.
The incorporation of D-amino acids into self-assembling peptides can lead to the formation of nanostructures with distinct morphologies and enhanced stability compared to their L-amino acid counterparts. This is because the change in stereochemistry can alter the packing of the peptide chains and their intermolecular interactions. By using this compound, researchers can introduce a D-amino acid with an additional N-methyl group, which can further influence the self-assembly process by disrupting hydrogen bonding patterns and altering the peptide backbone's flexibility.
This level of control allows for the fabrication of a wide range of supramolecular nanostructures, such as nanotubes, nanofibers, and hydrogels, with tunable properties. For example, peptides containing N-methyl-D-histidine could be designed to self-assemble into hydrogels that are responsive to changes in both pH and the presence of specific metal ions, making them suitable for applications in drug delivery and tissue engineering.
| Structural Feature | Influence on Supramolecular Assembly | Potential Biomaterial Application |
| Histidine Imidazole Ring | pH-dependent self-assembly, metal ion coordination | pH-responsive drug release systems, biosensors |
| D-Stereochemistry | Altered packing and morphology of nanostructures, increased proteolytic stability | More stable hydrogels for long-term cell culture |
| N-α-methylation | Modified hydrogen bonding and backbone flexibility | Fine-tuning of the mechanical properties of biomaterials |
Comparative Analysis and Future Research Trajectories
Comparative Assessment with Other Protected Histidine Derivatives
The choice of protecting groups and the stereochemistry of amino acid precursors are critical decisions in solid-phase peptide synthesis (SPPS) that profoundly influence the purity, yield, and ultimate biological activity of the final peptide.
The protection of the histidine imidazole (B134444) side chain is notoriously challenging due to its potential to catalyze racemization of the α-carbon during activation for peptide coupling cem.com. The two most common protecting groups for the imidazole nitrogen in Fmoc-based SPPS are the acid-labile tert-butyloxycarbonyl (Boc) and trityl (Trt) groups.
The Boc group, as seen in Fmoc-His(Boc)-OH , offers robust protection that significantly suppresses epimerization, even under elevated temperatures sometimes used in microwave-assisted SPPS cem.com. This protection is attributed to the electron-withdrawing nature of the Boc group, which reduces the basicity of the imidazole nitrogen, thereby mitigating its ability to abstract the α-proton during the activation step cem.com. Consequently, the use of Fmoc-His(Boc)-OH often leads to crude peptides of higher purity with less racemization cem.compeptide.com.
In contrast, the trityl (Trt) group, used in derivatives like Fmoc-N-Me-D-His(Trt)-OH , is also acid-labile but is known to be more susceptible to causing racemization, particularly when using powerful phosphonium (B103445) or uronium salt-based coupling reagents nih.gov. While trityl-based protection can sometimes offer advantages in terms of solubility and preventing aggregation in certain peptide sequences, its use with histidine carries a higher risk of compromising the enantiomeric purity of the final product nih.govcblpatras.gr. The selection between Boc and Trt, therefore, represents a trade-off between racemization risk and other sequence-specific synthetic considerations.
| Feature | Fmoc-His(Boc)-OH | Fmoc-His(Trt)-OH |
|---|---|---|
| Racemization Risk | Low; effectively suppresses epimerization cem.comcem.com | High, especially with certain coupling reagents nih.gov |
| Peptide Purity | Generally leads to higher purity crude peptides peptide.com | Can be lower due to racemization and side reactions |
| Acid Lability | Removed with standard TFA cleavage cocktails | More acid labile than t-butyl based groups cblpatras.grpeptide.com |
| Primary Advantage | Excellent prevention of racemization cem.com | Can improve solubility and prevent aggregation in specific sequences cblpatras.gr |
The introduction of non-native structural features such as D-amino acids and N-methylation is a powerful strategy for modulating the pharmacological profile of a peptide.
Nα-Methylation: Methylating the nitrogen atom of the peptide backbone is another key modification that imparts several advantageous properties. N-methylation enhances resistance to proteolysis, increases cell membrane permeability by reducing the hydrogen bonding capacity of the amide bond, and improves oral bioavailability nih.govspringernature.comnih.govresearchgate.net. This modification also introduces significant conformational constraints, which can lock the peptide into a more bioactive conformation nih.gov. However, this conformational rigidity can also be detrimental if it prevents the peptide from adopting its required binding structure. Studies have shown that enzymatic systems are sensitive to this modification; for instance, the methyltransferase SETD3 was unable to methylate a peptide containing Nα-methylhistidine, suggesting that this modification can also confer resistance to certain post-translational modification enzymes nih.gov.
The combination of a D-amino acid and Nα-methylation in a single residue, as offered by Fmoc-N-Me-D-His(Boc)-OH, provides a potent tool for creating peptides with exceptional stability and potentially improved pharmacokinetic properties.
| Modification | Primary Effects on Peptide Properties | Rationale |
|---|---|---|
| D-Stereochemistry | Increased metabolic stability; altered conformation nih.govresearchgate.net | Resistance to stereospecific proteases that recognize L-amino acids. |
| Nα-Methylation | Enhanced proteolytic stability, cell permeability, and oral bioavailability; conformational constraint springernature.comnih.govresearchgate.net | Disrupts protease recognition sites and reduces amide polarity. |
Future Research Directions and Translational Potential for this compound Applications
The unique combination of properties embodied in This compound positions it as a valuable reagent for addressing key challenges in peptide-based drug discovery. Future research is likely to focus on leveraging this building block to create next-generation peptidomimetics with superior therapeutic profiles.
The enhanced proteolytic resistance conferred by both the D-configuration and N-methylation makes this amino acid derivative particularly suitable for the design of peptides intended for oral or systemic administration, where metabolic stability is paramount. Its incorporation could lead to the development of potent and selective enzyme inhibitors, receptor antagonists, or agonists with significantly improved pharmacokinetic properties nih.govresearchgate.net.
Furthermore, the conformational constraints imposed by N-methylation can be exploited to design stable foldamers—peptides that adopt well-defined, predictable three-dimensional structures researchgate.net. By strategically placing this compound within a peptide sequence, researchers can fine-tune its conformation to optimize binding affinity and specificity for a biological target. The translational potential is significant, with possible applications in oncology, metabolic diseases, and anti-infective therapies, where peptide drugs are increasingly making an impact. Continued exploration of this and similar building blocks will be crucial for expanding the chemical space available for the rational design of novel peptide therapeutics.
Expansion into More Complex Peptide and Protein Architectures
The incorporation of this compound is poised to significantly impact the design of complex peptides and proteins. The presence of a D-amino acid inherently confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This enhanced stability is a crucial attribute for therapeutic peptides, potentially leading to longer in vivo half-lives.
Furthermore, the N-methylation of the peptide backbone introduces significant conformational constraints. This modification restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, influencing the local secondary structure. The interplay between the D-configuration and N-methylation can be exploited to induce specific turns or helical structures that would be otherwise difficult to achieve with standard L-amino acids. Research has shown that N-methylated amino acids can disrupt the formation of inter- and intra-molecular hydrogen bonds, which can be strategically used to modify or stabilize desired peptide conformations byu.edu.
Future research will likely focus on systematically incorporating this compound into various peptide scaffolds to explore the resulting structural and functional consequences. This could lead to the development of novel peptide-based drugs, such as enzyme inhibitors and receptor agonists or antagonists, with improved pharmacokinetic profiles. The unique stereochemistry and conformational rigidity imparted by this amino acid derivative could be particularly beneficial in the design of cyclic peptides and other constrained architectures, where precise control over the three-dimensional structure is paramount for biological activity.
Table 1: Anticipated Impact of this compound on Peptide Properties
| Feature of this compound | Expected Effect on Peptide/Protein Architecture | Potential Application |
| D-Amino Acid Configuration | Increased resistance to proteolysis. Induction of unique secondary structures (e.g., left-handed helices). | Development of long-lasting therapeutic peptides. |
| N-Methylation | Conformational constraint, reduced hydrogen bonding capability, enhanced membrane permeability. | Design of orally bioavailable peptides and peptidomimetics. |
| Histidine Side Chain | Provides a site for metal chelation, catalytic activity, and pH-dependent interactions. | Creation of artificial enzymes and pH-responsive biomaterials. |
| Combined Effect | Synergistic enhancement of stability, novel folding patterns, and tailored biological activity. | Design of highly specific and potent peptide-based inhibitors of protein-protein interactions. |
Integration with Computational Chemistry and De Novo Peptide Design for Targeted Modulation of Biological Systems
Molecular dynamics simulations can be employed to explore the conformational landscape of peptides containing this modified residue, providing insights into their stability and flexibility. These computational approaches can significantly reduce the experimental effort required for peptide optimization by pre-screening virtual libraries of peptide candidates. This is particularly valuable when designing inhibitors of protein-protein interactions (PPIs), where a well-defined and stable peptide conformation is often necessary to disrupt the large and often flat interfaces of interacting proteins researchgate.netmdpi.commdpi.comescholarship.org.
De novo peptide design algorithms can be programmed to leverage the specific properties of this compound. For instance, the conformational propensities of N-methylated D-amino acids can be incorporated into the design process to favor the formation of specific secondary structures that mimic the binding epitopes of natural proteins. The histidine side chain, with its ability to act as a proton donor or acceptor and to coordinate with metal ions, adds another layer of functionality that can be exploited in the design of novel bioactive peptides ucalgary.caacs.orgmdpi.com.
Future research in this area will likely involve the development of more accurate force fields for molecular simulations that can better account for the subtle electronic and steric effects of N-methylation and D-amino acid stereochemistry. The combination of these advanced computational tools with solid-phase peptide synthesis using building blocks like this compound will accelerate the discovery of new peptide-based therapeutics for a wide range of diseases plos.orgresearchgate.net. The ability to computationally design and then synthetically create peptides with precisely controlled properties will enable the targeted modulation of complex biological systems with high specificity and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
